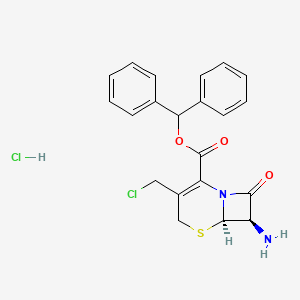

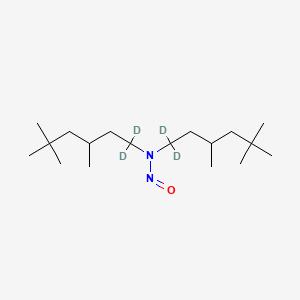

![molecular formula C7H7ClN4 B585758 8-氯-3-乙基-[1,2,4]三唑并[4,3-a]吡嗪 CAS No. 140910-77-6](/img/structure/B585758.png)

8-氯-3-乙基-[1,2,4]三唑并[4,3-a]吡嗪

描述

8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 .

Synthesis Analysis

The synthesis of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine involves the reaction of Propionaldehyde and 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine include a density of 1.50±0.1 g/cm3 and a pKa of -0.39±0.30 .科学研究应用

抗糖尿病活性

三唑并[4,3-a]吡嗪衍生物已被发现具有抗糖尿病特性 . 例如,3-(三氟甲基)-1,2,4-三唑并[4,3-a]吡嗪是西他列汀磷酸盐的关键药效基团,西他列汀磷酸盐是一种新型的II型糖尿病治疗药物 .

抗血小板聚集

这些化合物也被发现具有抗血小板聚集特性 . 这意味着它们可以防止血细胞凝结在一起,这有助于预防血栓形成。

抗真菌活性

三唑并[4,3-a]吡嗪衍生物已被发现具有抗真菌特性 . 这使得它们在治疗各种真菌感染中非常有用。

抗菌活性

这些化合物也被发现具有抗菌特性 . 这意味着它们可以杀死或抑制细菌的生长,使其在治疗细菌感染中非常有用。

抗疟疾活性

三唑并[4,3-a]吡嗪衍生物已被发现具有抗疟疾特性 . 这使得它们可能在治疗疟疾中非常有用。

抗结核活性

这些化合物已被发现具有抗结核特性 . 这意味着它们可以用于治疗结核病。

抗惊厥特性

三唑并[4,3-a]吡嗪衍生物已被发现具有抗惊厥特性 . 这意味着它们可以预防或减轻癫痫发作的严重程度。

在其他化合物合成中的应用

三唑并[4,3-a]吡嗪衍生物可用于合成其他化合物 . 例如,已建立了一种在微波条件下合成1,2,4-三唑并[1,5-a]吡啶的无催化剂、无添加剂和环保方法

未来方向

The future directions for research on 8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine could include further exploration of its antimicrobial properties , as well as its potential as a small molecular targeted antitumor drug . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry .

属性

IUPAC Name |

8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-5-10-11-7-6(8)9-3-4-12(5)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZHZWOARGYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652225 | |

| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140910-77-6 | |

| Record name | 8-Chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

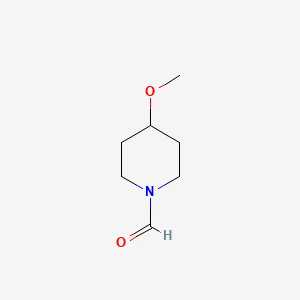

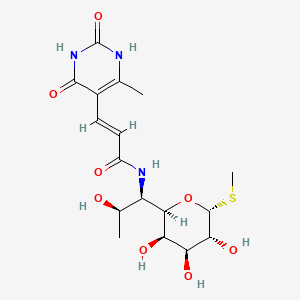

![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)

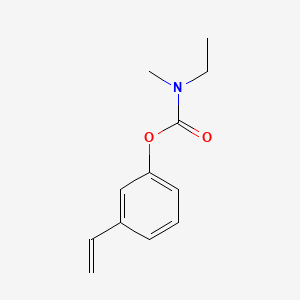

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)

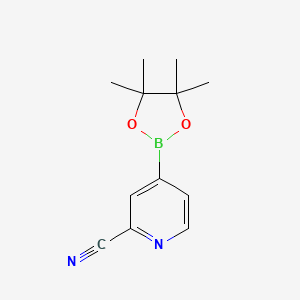

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)